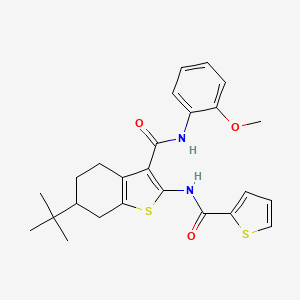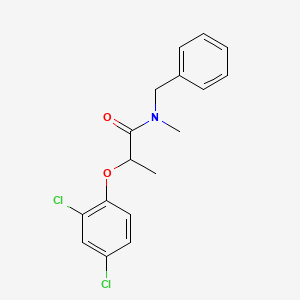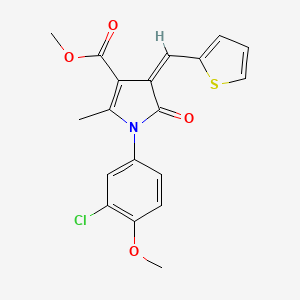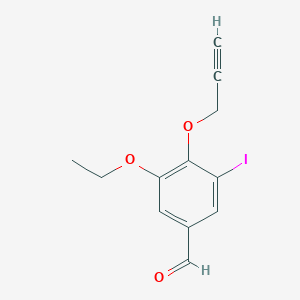![molecular formula C19H24O3 B3935823 1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B3935823.png)
1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene
Overview
Description
1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring multiple aromatic rings and functional groups, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3-(3,4-dimethylphenoxy)propyl bromide: This involves the reaction of 3,4-dimethylphenol with 1,3-dibromopropane in the presence of a base like sodium hydroxide.
Synthesis of this compound: The final step involves the reaction of 3-(3,4-dimethylphenoxy)propyl bromide with 2-methoxy-4-methylphenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of aromatic rings.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and propoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Hydrogenated aromatic compounds.
Substitution: Alkylated derivatives.
Scientific Research Applications
1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxybenzene: Lacks the additional methyl group on the benzene ring.
1-[3-(3,4-dimethylphenoxy)propoxy]-4-methylbenzene: Lacks the methoxy group.
1-[3-(3,4-dimethylphenoxy)propoxy]-2,4-dimethylbenzene: Contains an additional methyl group on the benzene ring.
Uniqueness
1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions. The presence of both methoxy and methyl groups on the benzene ring, along with the propoxy linkage, provides distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-[3-(3,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-14-6-9-18(19(12-14)20-4)22-11-5-10-21-17-8-7-15(2)16(3)13-17/h6-9,12-13H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBNKMLFGZHCBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC(=C(C=C2)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorophenyl)sulfonyl]-N-(3,5-dimethylphenyl)prolinamide](/img/structure/B3935743.png)

![Methyl 4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethoxy]benzoate](/img/structure/B3935764.png)
![2-[(4-chlorophenyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3935769.png)

![8-[4-(2-iodophenoxy)butoxy]quinoline](/img/structure/B3935776.png)


![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-methoxybenzamide](/img/structure/B3935799.png)
![4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3935803.png)
![1-bromo-2-[4-(2-methoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B3935810.png)

![1-{2-[4-(2-methoxy-4-methylphenoxy)butoxy]phenyl}ethanone](/img/structure/B3935830.png)
![8-[2-[2-(2-Chloro-4,6-dimethylphenoxy)ethoxy]ethoxy]quinoline](/img/structure/B3935840.png)
